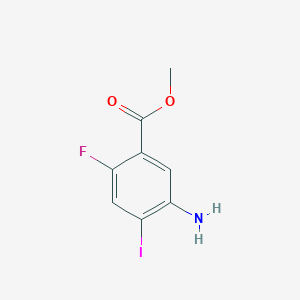

Methyl 5-amino-2-fluoro-4-iodobenzoate

Description

Methyl 5-amino-2-fluoro-4-iodobenzoate is a substituted benzoate ester featuring a unique combination of functional groups: an amino (-NH₂) group at position 5, a fluorine atom at position 2, and an iodine atom at position 4 on the aromatic ring.

Properties

Molecular Formula |

C8H7FINO2 |

|---|---|

Molecular Weight |

295.05 g/mol |

IUPAC Name |

methyl 5-amino-2-fluoro-4-iodobenzoate |

InChI |

InChI=1S/C8H7FINO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3 |

InChI Key |

SKYQNOJQLMSRAH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)I)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-fluoro-4-iodobenzoate typically involves the esterification of 5-amino-2-fluoro-4-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-fluoro-4-iodobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

Methyl 5-amino-2-fluoro-4-iodobenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its functional groups.

Medicine: Explored for its potential in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-fluoro-4-iodobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and iodine atoms can participate in halogen bonding. These interactions can influence the compound’s biological activity and its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis draws parallels between Methyl 5-amino-2-fluoro-4-iodobenzoate and structurally analogous compounds from the evidence, focusing on substituent effects, synthesis strategies, and physicochemical properties.

Substituent Effects and Reactivity

- Electron-Withdrawing vs. Electron-Donating Groups: The iodine atom (position 4) in the target compound is a heavy halogen with moderate electron-withdrawing effects. In contrast, bromine in compound 25d (Molecules, 2013) at a similar position enhances electrophilic substitution reactivity but may reduce stability compared to iodine . This contrasts with nitro groups in compound 4f (Iranian J. Pharm. Res., 2017), which are strongly electron-withdrawing and reduce reactivity in nucleophilic substitutions . Fluorine (position 2) is a small, electronegative substituent that stabilizes adjacent reaction sites. Similar fluorine placement is seen in compound 4a-f, where it improves thermal stability and directs regioselectivity in imidazole synthesis .

Physicochemical Properties

- Spectroscopic Data :

- 1H/13C-NMR : The iodine atom in the target compound would cause significant deshielding in adjacent protons (cf. bromo in 25d , ESI-MS: 843.18 m/z) .

- Mass Spectrometry : A molecular ion peak near m/z 325–350 is expected (based on methyl benzoate analogs), distinct from 25d ’s m/z 843.18 due to iodine’s higher atomic mass .

- Melting Points: Amino and iodo groups likely increase melting points compared to methyl or ethyl esters (e.g., compound 5b-j with m.p. 180–220°C) .

Data Tables

Table 1: Substituent Effects in Benzoate/Imidazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.